N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with potassium salts of hydrazonodithioates at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Material: 2,3-dichloroquinoxaline
Reagent: Potassium salts of hydrazonodithioates
Solvent: 1,4-dioxane
Reaction Conditions: Room temperature
The structures of the synthesized compounds are confirmed using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide has shown promising applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle in the S phase . It decreases the expression of the Bcl-2 protein and activates pro-apoptotic genes such as Bax and P53 . Additionally, it exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression .
Comparison with Similar Compounds
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide can be compared with other quinoxaline derivatives, such as thiazolo[4,5-b]quinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, this compound is unique due to its sulfonamide moiety, which enhances its biological activity and specificity .
Similar Compounds
- Thiazolo[4,5-b]quinoxaline
- 2,3-Dichloroquinoxaline
- 1,3-Dithiolo[4,5-b]quinoxaline derivatives
Properties
IUPAC Name |
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S3/c1-18(14,15)13-10-16-8-9(17-10)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLZLKICYGBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C1SC2=NC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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